6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
Description
6-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a pyridine-based small molecule featuring a benzenesulfonyl substituent at the 6-position and a 4-fluorobenzyl carboxamide group at the 3-position. This structure combines aromatic sulfonyl and fluorinated benzyl moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity .
Properties
IUPAC Name |
6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHBZNCYOIKPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a member of a class of pyridine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits bactericidal activity against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various strains indicate significant antibacterial potency:
- Biofilm Inhibition : The compound also demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 µg/mL .
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship analysis suggests that modifications to the sulfonyl group can enhance its efficacy against tumor cells .
- In Vivo Efficacy : Preliminary in vivo studies using animal models have indicated that this compound can significantly reduce tumor growth when administered at specific dosages, highlighting its potential in cancer therapy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Sulfonyl Group Variations : Altering the sulfonyl moiety has been shown to affect both antimicrobial and anticancer activities.
- Substituent Effects : The presence of a fluorine atom on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Case Study 1: Antibacterial Efficacy
A study tested the compound against clinical isolates of MRSA and found it to outperform traditional antibiotics such as ciprofloxacin in terms of biofilm inhibition . The findings suggest that this compound could be a viable alternative in treating resistant bacterial infections.
Case Study 2: Anticancer Potential
In a controlled experiment involving human cancer cell lines, the compound demonstrated significant apoptotic effects, leading to cell death at concentrations as low as 10 µM. This study emphasizes the need for further exploration into its mechanism and potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogs and Substituent Effects
Key Observations :
- The 4-fluorobenzyl moiety is shared with compounds in and , suggesting a preference for fluorinated aromatic groups to improve metabolic stability and membrane permeability .
Key Observations :
Physicochemical and Spectroscopic Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
